S-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate

Vue d'ensemble

Description

S-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate is a powerful electrophilic trifluoromethylating agent that has been developed to improve upon the drawbacks of previous reagents in this category. It is part of a class of compounds known as Umemoto's reagents, which have been refined to enhance their synthesis, properties, reactivity, and applications. These improvements have made the reagents more practical for use in both academic and industrial settings for the production of trifluoromethyl-containing compounds .

Synthesis Analysis

The synthesis of S-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate involves the intramolecular cyclization of sulfoxide with fuming sulfuric acid, followed by a counteranion replacement reaction with sodium tetrafluoroborate. This method has been optimized to produce the reagent in a more straightforward manner, reducing the number of steps and the amount of waste generated in the process. The development of these methods has made the preparation of these salts more efficient and environmentally friendly .

Molecular Structure Analysis

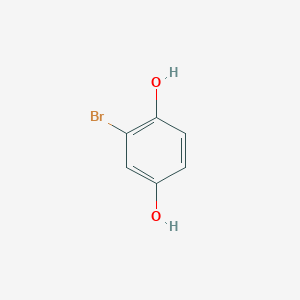

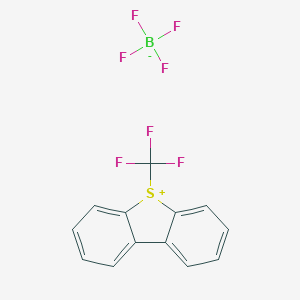

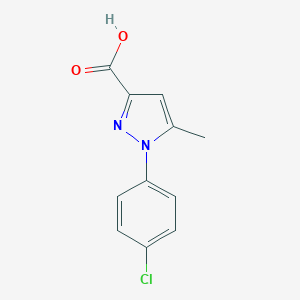

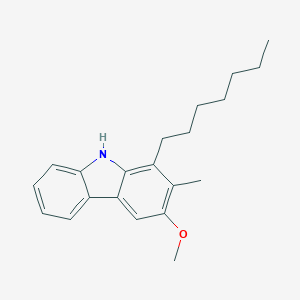

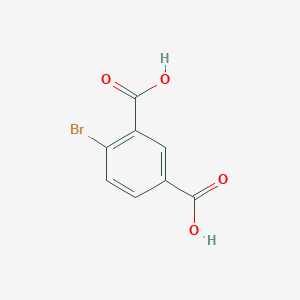

The molecular structure of S-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate is characterized by the presence of a dibenzothiophenium core with a trifluoromethyl group attached to the sulfur atom. The introduction of fluorine atoms at specific positions on the dibenzothiophenium rings has been shown to significantly enhance the reactivity and thermal stability of these compounds. Theoretical calculations have been used to evaluate the conformational consequences of these structural modifications, particularly in the context of drug-like structures .

Chemical Reactions Analysis

The reactivity of S-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate has been extensively studied, with kinetic parameters determined for C-trifluoromethylation reactions. These studies have shown that the heterocyclic structure of the reagent contributes to its high reactivity, which is further enhanced by the presence of electron-withdrawing groups such as nitro groups. The reaction mechanism has been explored, with evidence suggesting that a side-on attack to the CF3-S bond may be applicable, rather than the conventional SN2 attack mechanism .

Physical and Chemical Properties Analysis

S-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate exhibits high thermal stability and reactivity, making it suitable for a wide range of applications. The reagent has been shown to be effective in trifluoromethylating various nucleophilic substrates, including carbanions, (hetero)aromatics, alkenes, alkynes, thiols, sulfinates, and phosphines. Its physical and chemical properties have been tailored to decrease the chemical and environmental costs associated with its use, which is a significant advancement over previous trifluoromethylating agents .

Applications De Recherche Scientifique

Fluoroalkylation in Aqueous Media

Fluoroalkylation, including trifluoromethylation, is a significant process in the development of pharmaceuticals, agrochemicals, and functional materials due to the unique properties imparted by fluorine atoms. Recent advancements in aqueous fluoroalkylation have opened new avenues for environment-friendly and efficient synthesis methods. The use of water as a solvent or reactant in these reactions aligns with the principles of green chemistry, showcasing the potential of fluoroalkylation in sustainable organic synthesis. This method's significance lies in its ability to introduce fluorinated groups into molecules under mild and eco-friendly conditions, highlighting a key application of S-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate in facilitating these reactions (Song et al., 2018).

Herbicidal Activity

The development of new herbicides is crucial for agricultural productivity and pest management. Compounds derived from S-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate have been explored for their herbicidal properties, demonstrating effective control of annual weeds and safe application on rice crops. The research in this area suggests a promising route for the synthesis of novel agrochemicals that are efficient and exhibit low environmental and mammalian toxicity, contributing to safer and more sustainable agricultural practices (Hwang et al., 2005).

CO2 Capture and Conversion

Addressing climate change necessitates innovative solutions for carbon capture and conversion. Research on nitrogen-doped porous polymers, potentially catalyzed or synthesized using S-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate, has shown significant promise for capturing CO2 from industrial emissions. These materials offer a sustainable and cost-effective approach to mitigating CO2's environmental impact by converting it into useful fuels or chemicals, thereby contributing to the circular carbon economy (Mukhtar et al., 2020).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

5-(trifluoromethyl)dibenzothiophen-5-ium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3S.BF4/c14-13(15,16)17-11-7-3-1-5-9(11)10-6-2-4-8-12(10)17;2-1(3,4)5/h1-8H;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTVISWLINKWMQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.C1=CC=C2C(=C1)C3=CC=CC=C3[S+]2C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BF7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50380541 | |

| Record name | 5-(Trifluoromethyl)dibenzo[b,d]thiophen-5-ium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

S-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate | |

CAS RN |

131880-16-5 | |

| Record name | 5-(Trifluoromethyl)dibenzo[b,d]thiophen-5-ium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(TRIFLUOROMETHYL)-5H-DIBENZO[B,D]THIOPHEN-5-IUM TETRAFLUOROBORATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2Z,6Z,10Z,14Z,18Z,22Z,26Z,30Z,34Z)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl] dihydrogen phosphate](/img/structure/B146021.png)

![3-Methylene-1-oxaspiro[3.5]nonan-2-one](/img/structure/B146025.png)